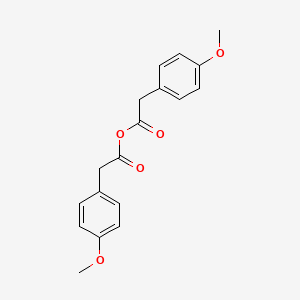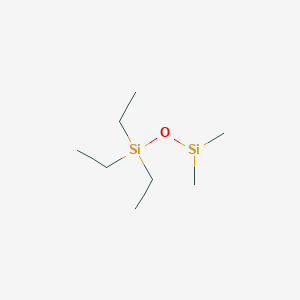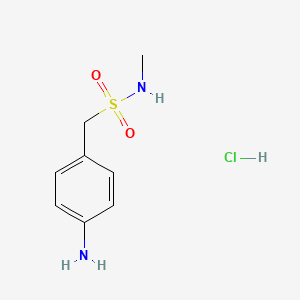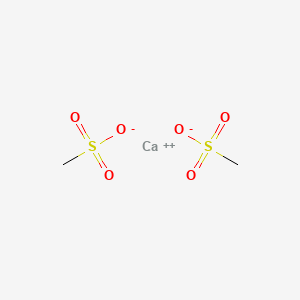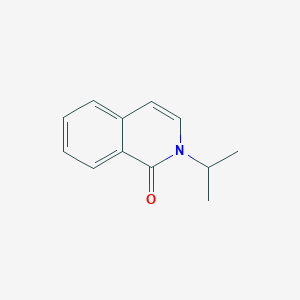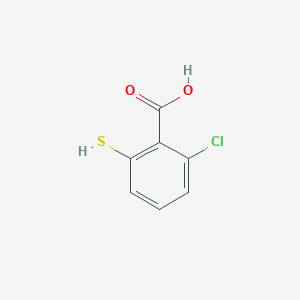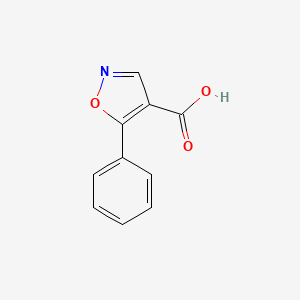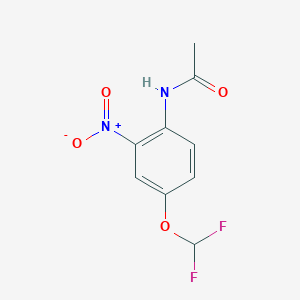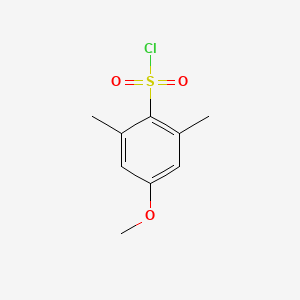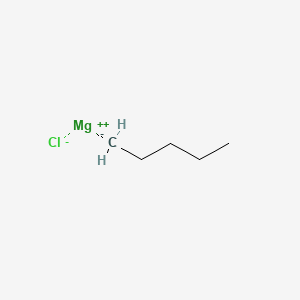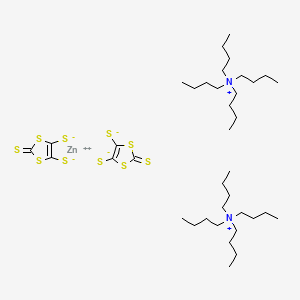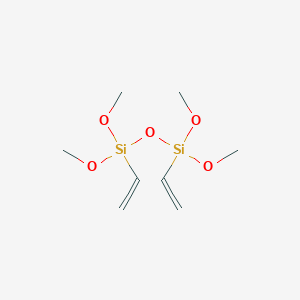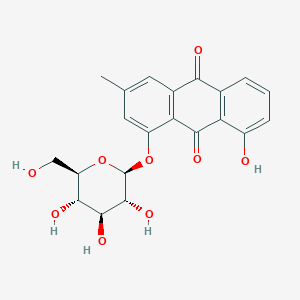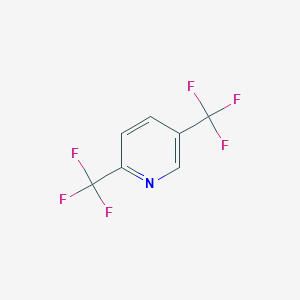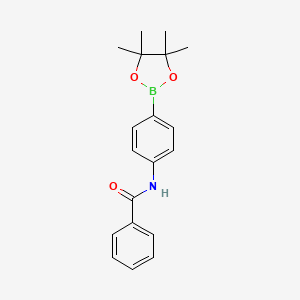
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
Descripción general
Descripción
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide, also known as N-TMB, is an organic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid with a melting point of 204-206 °C. N-TMB is an important building block in organic synthesis and has been extensively studied in the past few decades due to its unique structure and properties. N-TMB has been used in a variety of applications, including as a catalyst for organic reactions, as a drug delivery system, and as a reagent for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
1. Boron Neutron Capture Therapy (BNCT) in Cancer Treatment
- Application Summary: This compound has been used in the synthesis of multiple boron-containing analogs via Ugi-4CR . These analogs are being investigated as potential boron delivery agents for Boron Neutron Capture Therapy (BNCT), a form of radiation therapy for treating cancer .
- Methods of Application: The synthesis of these boron-containing analogs generally took place at 50 °C under microwave-assisted conditions . A higher reaction temperature was required when a fluorinated building block was used .
- Results: The resulting peptidyl skeletons generated by the Ugi four-component reaction resemble basic cell metabolites and could potentially be used as alternative replacements for current boron carrier agents in BNCT .
2. Nuclear Medical Applications
- Application Summary: While the specific use of “N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide” is not mentioned, the article discusses the broader topic of nuclear medical applications, which could potentially include the use of this compound .
- Methods of Application: The article does not provide specific methods of application for this compound .
- Results: The article does not provide specific results or outcomes for this compound .
3. Synthesis of Dipeptidyl Multiple Boron-Containing Analogs
- Application Summary: This compound has been used in the synthesis of dipeptidyl multiple boron-containing analogs under microwave-assisted conditions . These analogs could potentially be used as alternative replacements for current boron carrier agents in BNCT .
- Methods of Application: The desired multiple boron-containing dipeptidyl compounds were prepared via microwave-assisted Ugi-4CR . The reaction generally took place at 50 °C, but a higher reaction temperature was required when a fluorinated building block was used .
- Results: The resulting peptidyl skeletons generated by the Ugi four-component reaction resemble basic cell metabolites and could potentially be used as alternative replacements for current boron carrier agents in BNCT .
4. Image Recognition with Deep Learning
- Application Summary: While the specific use of “N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide” is not mentioned, the article discusses the broader topic of image recognition with deep learning, which could potentially include the use of this compound .
- Methods of Application: The article does not provide specific methods of application for this compound .
- Results: The article does not provide specific results or outcomes for this compound .
5. Compression Garments
- Application Summary: Again, while the specific use of “N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide” is not mentioned, the article discusses the science behind compression garments, which could potentially include the use of this compound .
- Methods of Application: The article does not provide specific methods of application for this compound .
- Results: The article does not provide specific results or outcomes for this compound .
6. Nanotechnology
- Application Summary: The article discusses the applications of nanotechnology in the modernization of several industries, which could potentially include the use of "N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide" .
- Methods of Application: The article does not provide specific methods of application for this compound .
- Results: The article does not provide specific results or outcomes for this compound .
Propiedades
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRERQYZGASSZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583111 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide | |
CAS RN |
935660-75-6 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



